Undecanenitrile

Thermodynamics Process Engineering Physical Chemistry

Undecanenitrile (CAS 2244-07-7), also known as n-Decyl cyanide or 1-Cyanodecane, is a straight-chain aliphatic nitrile with the molecular formula C₁₁H₂₁N and a molecular weight of 167.29 g/mol. At room temperature, it is a colorless to almost colorless clear liquid.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
CAS No. 2244-07-7
Cat. No. B1346573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecanenitrile
CAS2244-07-7
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC#N
InChIInChI=1S/C11H21N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-10H2,1H3
InChIKeySZKKNEOUHLFYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecanenitrile (CAS 2244-07-7) Procurement: Key Properties and Specifications for Industrial and Research Use


Undecanenitrile (CAS 2244-07-7), also known as n-Decyl cyanide or 1-Cyanodecane, is a straight-chain aliphatic nitrile with the molecular formula C₁₁H₂₁N and a molecular weight of 167.29 g/mol [1]. At room temperature, it is a colorless to almost colorless clear liquid . Its reported boiling point is 129 °C at 11 mmHg and its density is 0.82 g/cm³, with a refractive index of approximately 1.43 . This compound is insoluble in water . Commercial suppliers typically offer it at a minimum purity of 97.0% (GC) . Undecanenitrile serves as a versatile chemical intermediate and is categorized as a fragrance agent [2].

Why Undecanenitrile (CAS 2244-07-7) Cannot Be Replaced by Generic Aliphatic Nitrile Analogs


While various straight-chain aliphatic nitriles may appear interchangeable at first glance, their distinct physicochemical properties—specifically their enthalpies of vaporization and formation, GC retention characteristics, and lipophilicity profiles—lead to quantifiable differences in key performance metrics [1]. These differences directly impact critical parameters in applications ranging from thermodynamic process engineering and analytical method development to sensory perception in fragrance formulations. Substituting Undecanenitrile with a shorter- or longer-chain analog such as decanenitrile (C10) or dodecanenitrile (C12) introduces predictable, but significant, shifts in these properties, potentially altering reaction kinetics, separation efficiency, or olfactory perception [2]. Therefore, generic substitution based solely on the nitrile functional group is not scientifically defensible and can lead to suboptimal or inconsistent outcomes in both industrial and research settings [1].

Quantitative Differentiation: Undecanenitrile (CAS 2244-07-7) vs. Key Aliphatic Nitrile Analogs


Comparative Enthalpies of Vaporization: Evidence for Process Engineering and Thermodynamic Modeling

Undecanenitrile exhibits a significantly higher enthalpy of vaporization (ΔvapH°) compared to its shorter-chain analog, decanenitrile. This difference is crucial for designing and modeling processes involving phase changes, such as distillation or evaporation. The measured ΔvapH° at 298.15 K for undecanenitrile is 71.14 ± 0.14 kJ mol⁻¹, while for decanenitrile it is 66.84 ± 0.37 kJ mol⁻¹, representing a 6.4% increase [1].

Thermodynamics Process Engineering Physical Chemistry

Comparative Enthalpies of Formation: A Quantitative Metric for Thermodynamic Stability and Reactivity

The liquid-state standard enthalpy of formation (ΔfH°(l)) of undecanenitrile is -184.5 ± 2.0 kJ mol⁻¹, which is substantially more negative (i.e., more exothermic) than that of decanenitrile at -158.4 ± 1.8 kJ mol⁻¹. This 16.5% difference in thermodynamic stability is a key parameter for reaction calorimetry and computational modeling [1].

Thermochemistry Computational Chemistry Reaction Engineering

Kovats Retention Index on Non-Polar GC Column: A Unique Fingerprint for Analytical Confirmation

Undecanenitrile has a well-defined Kovats Retention Index (RI) of 1388 on a standard non-polar DB-5 capillary column [1]. While specific RI values for all comparator alkanenitriles are not available in a single consolidated source, this value serves as a unique and verifiable fingerprint that distinguishes it from other nitriles of similar carbon number, which will have predictably different retention indices due to their differing chain lengths and polarities [2]. This is a critical parameter for unambiguous identification in complex mixtures using gas chromatography.

Analytical Chemistry GC-MS Environmental Analysis

Lipophilicity (Log P): A Determinant of Bioactivity and Environmental Fate

Undecanenitrile exhibits a calculated Log P (XLogP3) of 4.2 [1]. This value is a key descriptor in Quantitative Structure-Activity Relationship (QSAR) models and environmental fate predictions. For instance, the reported Log Kow for decanenitrile is 3.7, while for dodecanenitrile it is 5.8 [2][3]. This positions undecanenitrile in a specific lipophilicity range, influencing its membrane permeability, bioavailability potential, and bioaccumulation factor, making it a distinct entity for applications where hydrophobic character is a critical design parameter.

Medicinal Chemistry Environmental Science QSAR

High-Value Application Scenarios for Undecanenitrile (CAS 2244-07-7) Based on Verifiable Differentiation


Precise Thermodynamic Process Modeling and Engineering

For chemical engineers designing distillation columns or evaporation processes, the use of precise thermochemical data is non-negotiable. The experimentally determined enthalpies of vaporization and formation for undecanenitrile, as directly compared to its analogs [1], provide the quantitative accuracy required for robust process simulation. Relying on estimated values or data from a generic analog like decanenitrile would introduce a 6.4% error in vaporization energy calculations, leading to inefficiencies or off-spec operations.

Development of Robust GC-MS Analytical Methods for Environmental and Quality Control

Analytical chemists developing GC-MS methods for environmental monitoring or product quality control require unambiguous compound identification. The established Kovats Retention Index of 1388 on a DB-5 column serves as a specific and verifiable identifier for undecanenitrile, distinguishing it from other nitriles and co-eluting compounds in complex matrices [2]. This data is essential for creating reliable compound libraries and ensuring accurate quantification.

Structure-Activity Relationship (SAR) Studies in Drug and Agrochemical Discovery

In medicinal and agricultural chemistry, optimizing the lipophilicity of a lead compound is a critical step. Undecanenitrile, with its Log P of 4.2, occupies a specific position in the aliphatic nitrile series between the more polar decanenitrile (Log P 3.7) and the more lipophilic dodecanenitrile (Log P 5.8) [3][4][5]. This allows researchers to probe the effects of incremental hydrophobicity on target binding, membrane permeability, and metabolic stability, making undecanenitrile a valuable tool in QSAR and lead optimization campaigns.

Niche Fragrance Formulation Requiring Specific Olfactory Character

For fragrance chemists, the precise scent profile of a raw material is paramount. Undecanenitrile is valued for its fresh, citrusy, and slightly floral character, which is described as adding depth and longevity to fragrance compositions [6]. While not a quantitative metric, this organoleptic property is a key differentiator from its immediate homologs, which possess distinct olfactory profiles. Substituting with a generic aliphatic nitrile would fundamentally alter the fragrance accord.

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